molecular formula C5H11Cl2F3N2 B6151668 2-(Trifluoromethyl)piperazine dihydrochloride CAS No. 1956341-90-4

2-(Trifluoromethyl)piperazine dihydrochloride

Cat. No. B6151668
CAS RN: 1956341-90-4
M. Wt: 227.05 g/mol
InChI Key: FWKQCSXZPHHOPQ-UHFFFAOYSA-N
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Description

“2-(trifluoromethyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C5H11Cl2F3N2 . It is a white solid and has a molecular weight of 227.06 . The compound exists in two isomers: (S)-2-Trifluoromethyl-piperazine dihydrochloride and ®-2-Trifluoromethyl-piperazine dihydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H .


Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 227.06 and its molecular formula is C5H11Cl2F3N2 .

Safety and Hazards

The compound is classified as Aquatic Acute 1 and Skin Corr. 1B . It is considered dangerous with hazard statements H314 - H400 . Precautionary measures include P273 - P280 - P305 + P351 + P338 - P310 .

Future Directions

While specific future directions for “2-(trifluoromethyl)piperazine dihydrochloride” are not mentioned in the available literature, piperazine derivatives are widely studied due to their biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, it is likely that research into “this compound” and similar compounds will continue to be a significant area of interest.

properties

IUPAC Name

2-(trifluoromethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQCSXZPHHOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1956341-90-4
Record name 2-(trifluoromethyl)piperazine dihydrochloride
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